molecular formula C8H8ClNO B2843125 2-Amino-6-chloro-3-methylbenzaldehyde CAS No. 1598290-86-8

2-Amino-6-chloro-3-methylbenzaldehyde

Cat. No.: B2843125
CAS No.: 1598290-86-8
M. Wt: 169.61
InChI Key: FVIRZNKONQKJFI-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzaldehyde, featuring an amino group at the second position, a chlorine atom at the sixth position, and a methyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-methylbenzaldehyde typically involves the chlorination of 3-methylbenzaldehyde followed by the introduction of an amino group. One common method includes the reaction of 3-methylbenzaldehyde with chlorine gas in the presence of a catalyst to yield 2-chloro-3-methylbenzaldehyde. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-chloro-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzaldehyde
  • 2-Amino-3-methylbenzaldehyde
  • 6-Chloro-3-methylbenzaldehyde

Uniqueness

2-Amino-6-chloro-3-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

IUPAC Name

2-amino-6-chloro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRZNKONQKJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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